![molecular formula C23H19N3O3 B2492974 benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate CAS No. 108895-98-3](/img/structure/B2492974.png)
benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate
Overview
Description
Benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate is a chemical compound. It’s part of a novel series of N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides . These compounds have been used in various studies due to their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C] was prepared as part of a five-step sequence from pyrrol-2-carbonitrile-[cyano-14C] as a key synthetic intermediate which has been synthesized from 2-bromopyrrole and zinc [14C]-cyanide in the presence of tetrakis (triphenylphosphine)palladium .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described. The process involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Radiolabeling for Pharmacokinetic Studies
This compound can be radiolabeled with carbon-14 for use in pharmacokinetic studies . The radiolabeled version of the compound is synthesized from pyrrol-2-carbonitrile-[cyano-14 C] as a key synthetic intermediate . This allows researchers to track the compound’s distribution and metabolism in the body .
CCK-A Antagonist
The compound has been used as a CCK-A (cholecystokinin A) antagonist . CCK is a gastrointestinal peptide hormone that plays a key role in several physiological processes, including pancreatic and biliary secretion, gall bladder contraction, and gut motility . The compound’s role as a CCK-A antagonist makes it useful for studying these processes .
Dopaminergic Transmission
CCK is also a putative neuromodulator involved in dopaminergic transmission . Therefore, this compound could potentially be used to study dopaminergic transmission and related neurological processes .
Satiety and Analgesia
CCK is involved in the regulation of satiety and analgesia . As a CCK-A antagonist, the compound could be used to study these processes and potentially develop new treatments for conditions related to satiety and pain .
Antiviral Activity
Indole derivatives, which include this compound, have been found to possess antiviral activity . Therefore, this compound could potentially be used in the development of new antiviral drugs .
Anti-inflammatory Activity
Indole derivatives also have anti-inflammatory activity . This suggests that the compound could be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that the compound could potentially be used in cancer research and the development of new anticancer drugs .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial drugs .
Future Directions
The future directions for research on benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate and similar compounds could include further exploration of their biological activities and potential applications in medicine. For instance, similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
properties
IUPAC Name |
benzyl N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1-14,21H,15H2,(H,24,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZIESNYFPDCPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2C(=O)NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxo-5-phenyl-2,3-dihydro-1h-benzo[e][1,4]diazepin-3-yl)carbamate |
Synthesis routes and methods
Procedure details
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